![molecular formula C23H22N4O3S3 B2740592 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1021251-20-6](/img/no-structure.png)
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N4O3S3 and its molecular weight is 498.63. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cancer Research
Thieno[3,2-d]pyrimidine derivatives have been studied for their antitumor properties. Compounds similar to the one have shown potent antitumor activities against various cancer cell lines . They can serve as EZH2 inhibitors, which are crucial in the proliferation of cancer cells. The compound could be modified structurally to enhance its antiproliferative activity and selectivity towards cancer cells over normal cells.
Enzyme Inhibition
The thieno[2,3-d]pyrimidine moiety is known to inhibit certain enzymes effectively. For instance, derivatives of this class have been used to inhibit human protein kinase CK2, which plays a role in cell growth and survival . The compound could be explored for its potential to act as an inhibitor for other significant enzymes involved in diseases.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thiazole ring, followed by the coupling of the thiazole ring with the pyrimidine ring, and finally, the addition of the acetamide group to the resulting compound.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "4-ethylphenylamine", "sodium ethoxide", "acetic anhydride", "phosphorus pentoxide", "sodium hydroxide", "ethyl iodide", "potassium carbonate", "acetic acid", "sodium bicarbonate", "N,N-dimethylformamide", "chloroacetyl chloride" ], "Reaction": [ "Step 1: Synthesis of 2-(4-ethoxyphenyl)-1,3-thiazole", "a. Mix 4-ethoxybenzaldehyde, thiourea, and sodium ethoxide in ethanol and reflux for 6 hours.", "b. Cool the mixture and filter the resulting solid.", "c. Dissolve the solid in acetic anhydride and heat for 2 hours.", "d. Cool the mixture and filter the resulting solid.", "e. Heat the solid with phosphorus pentoxide in a sealed tube at 200°C for 2 hours to obtain 2-(4-ethoxyphenyl)-1,3-thiazole.", "Step 2: Synthesis of 2-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol", "a. Mix 2-(4-ethoxyphenyl)-1,3-thiazole, ethyl acetoacetate, and potassium carbonate in acetic acid and reflux for 6 hours.", "b. Cool the mixture and filter the resulting solid.", "c. Dissolve the solid in ethanol and add sodium hydroxide.", "d. Heat the mixture for 2 hours to obtain 2-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol.", "Step 3: Synthesis of 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide", "a. Mix 2-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol, 4-ethylphenylamine, and chloroacetyl chloride in N,N-dimethylformamide and reflux for 6 hours.", "b. Cool the mixture and filter the resulting solid.", "c. Dissolve the solid in ethanol and add sodium bicarbonate.", "d. Heat the mixture for 2 hours to obtain 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide." ] } | |
Numéro CAS |
1021251-20-6 |
Nom du produit |
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide |
Formule moléculaire |
C23H22N4O3S3 |
Poids moléculaire |
498.63 |
Nom IUPAC |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O3S3/c1-3-14-5-7-15(8-6-14)24-18(28)13-32-22-25-20-19(21(29)26-22)33-23(31)27(20)16-9-11-17(12-10-16)30-4-2/h5-12H,3-4,13H2,1-2H3,(H,24,28)(H,25,26,29) |
Clé InChI |
PQRNNHHFRCPWND-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)OCC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2740511.png)
![1-[(E)-4-(Dimethylamino)but-2-enoyl]azetidine-3-carbonitrile](/img/structure/B2740512.png)
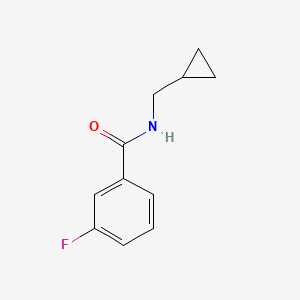
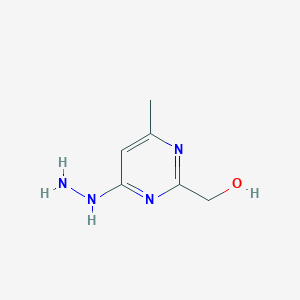
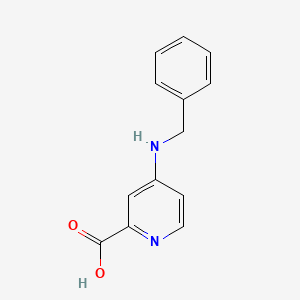


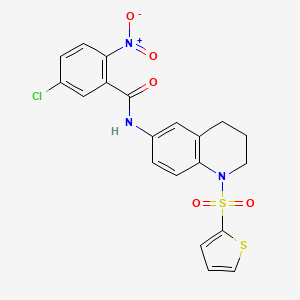
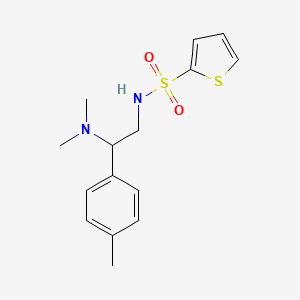
![11-(4-Ethoxy-3-methoxyphenyl)-10-thia-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8-tetraen-13-one](/img/structure/B2740525.png)
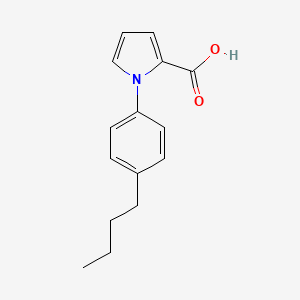
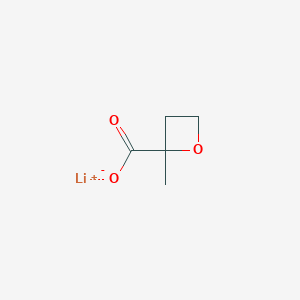

![N'-[(1E)-(2H-1,3-benzodioxol-5-yl)methylidene]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2740532.png)